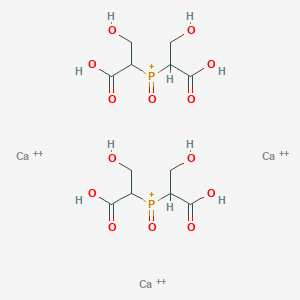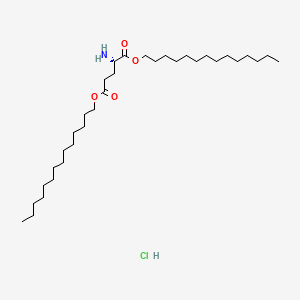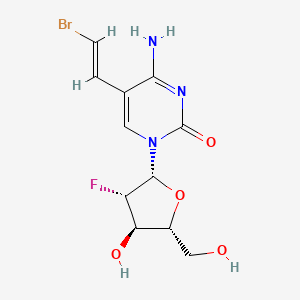
5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog. This compound is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity. It is primarily used in antiviral research and has shown potential in inhibiting the replication of certain viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-deoxy-2-fluoro-beta-D-arabinofuranosyl cytosine.
Bromination: The introduction of the bromovinyl group is achieved through a bromination reaction. This step typically involves the use of bromine or a bromine-containing reagent under controlled conditions.
Coupling Reaction: The brominated intermediate is then coupled with the 2-deoxy-2-fluoro-beta-D-arabinofuranosyl cytosine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine undergoes several types of chemical reactions:
Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The glycosidic bond in the nucleoside can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced forms of the compound.
Hydrolysis Products: Hydrolysis results in the cleavage of the glycosidic bond, yielding the free base and sugar components.
Scientific Research Applications
5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine has several scientific research applications:
Antiviral Research: The compound has shown efficacy in inhibiting the replication of certain viruses, making it a valuable tool in antiviral drug development.
Biochemical Studies: It is used in studies involving nucleoside metabolism and the mechanisms of nucleoside analogs.
Cancer Research: The compound’s ability to interfere with DNA synthesis makes it a potential candidate for cancer therapy research.
Molecular Biology: It is used in molecular biology experiments to study the effects of nucleoside analogs on DNA and RNA synthesis.
Mechanism of Action
The mechanism of action of 5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral DNA polymerase, an enzyme crucial for viral DNA synthesis. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading.
Comparison with Similar Compounds
Similar Compounds
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: Another nucleoside analog with antiviral properties.
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-6-thioguanine: Used in cancer research for its ability to interfere with DNA synthesis.
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-2,6-diaminopurine: Employed in biochemical studies involving nucleoside metabolism.
Uniqueness
5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is unique due to its specific modifications, which enhance its stability and biological activity. The presence of the bromovinyl group and the fluorine atom in the sugar moiety contribute to its potent antiviral activity and resistance to enzymatic degradation.
Properties
CAS No. |
95740-14-0 |
|---|---|
Molecular Formula |
C11H13BrFN3O4 |
Molecular Weight |
350.14 g/mol |
IUPAC Name |
4-amino-5-[(E)-2-bromoethenyl]-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13BrFN3O4/c12-2-1-5-3-16(11(19)15-9(5)14)10-7(13)8(18)6(4-17)20-10/h1-3,6-8,10,17-18H,4H2,(H2,14,15,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |
InChI Key |
XTLZAFARYBKQJW-TUSGKMHUSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)/C=C/Br |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


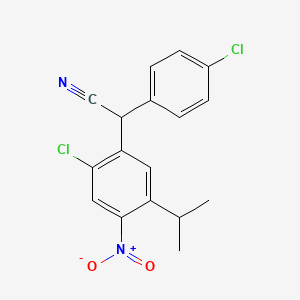

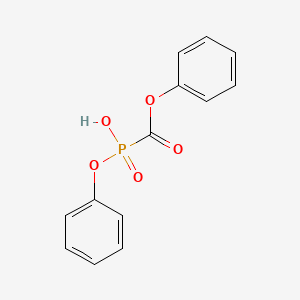
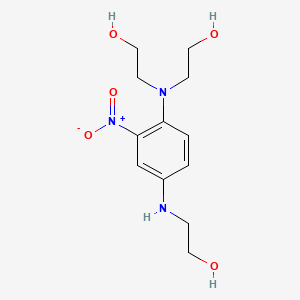
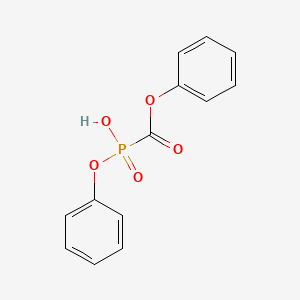
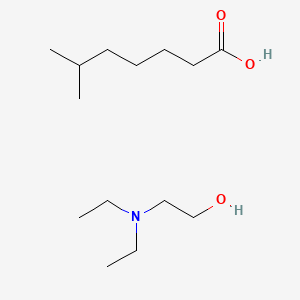


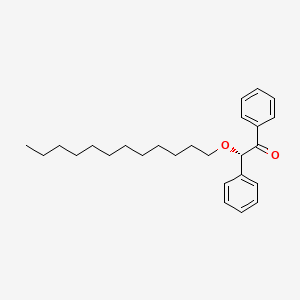
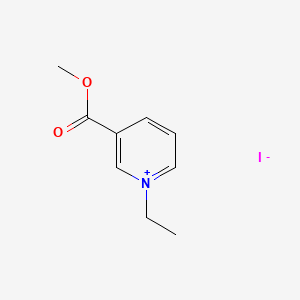
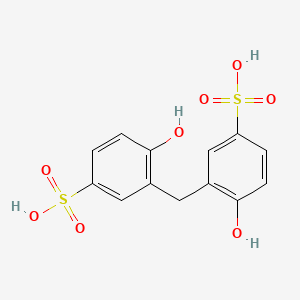
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
